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Compound of Interest

Compound Name: 10-Hydroxyoleuropein

Cat. No.: B1233109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

10-Hydroxyoleuropein, a significant secoiridoid found in species of the Oleaceae family. Due

to the limited availability of complete, published spectroscopic datasets for this specific

compound, this document presents a combination of reported mass spectrometry data,

expected spectroscopic characteristics based on its chemical structure and data from closely

related compounds such as oleuropein, and detailed experimental protocols for the analysis of

such natural products.

Introduction
10-Hydroxyoleuropein is a derivative of oleuropein, a widely studied phenolic compound

known for its antioxidant and various other pharmacological properties. The structural

elucidation and purity assessment of 10-Hydroxyoleuropein are crucial for its investigation as

a potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for

this purpose.

Spectroscopic Data
While complete, experimentally-derived datasets for 10-Hydroxyoleuropein are not readily

available in the public domain, the following tables summarize the most relevant available data
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and expected values based on its known structure and the spectroscopic profiles of similar

compounds.

Mass Spectrometry (MS) Data
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-

DAD-MS/MS) has been used to identify 10-Hydroxyoleuropein in plant extracts.

Parameter Value Reference

Mass-to-charge ratio (m/z) 555 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data for 10-Hydroxyoleuropein are not explicitly published.

However, the expected chemical shifts can be inferred from the well-documented spectra of

oleuropein and the influence of the additional hydroxyl group. The presence of the secoiridoid

skeleton, the hydroxytyrosol moiety, and the glucose unit will dominate the spectra.

Expected ¹H NMR Chemical Shifts (in CD₃OD)
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

H-1 ~5.9 d
Olefinic proton of the

secoiridoid core

H-3 ~7.5 s Olefinic proton

H-5' ~6.7 d
Aromatic proton of

hydroxytyrosol

H-6' ~6.6 dd
Aromatic proton of

hydroxytyrosol

H-2' ~6.5 d
Aromatic proton of

hydroxytyrosol

H-1'' ~4.7 d
Anomeric proton of

glucose

-OCH₃ ~3.7 s Methyl ester protons

Other sugar protons 3.2 - 4.0 m

Other aliphatic

protons
1.5 - 3.0 m

Expected ¹³C NMR Chemical Shifts (in CD₃OD)
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Carbon
Expected Chemical Shift
(δ, ppm)

Notes

C=O (ester) ~172

C=O (elenolic acid) ~168

Aromatic carbons 115 - 146 Hydroxytyrosol moiety

Olefinic carbons 110 - 155 Secoiridoid core

C-1'' (anomeric) ~104 Glucose moiety

Sugar carbons 62 - 78

-OCH₃ ~52

Aliphatic carbons 20 - 45

Infrared (IR) Spectroscopy Data
The IR spectrum of 10-Hydroxyoleuropein is expected to show characteristic absorption

bands for its functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

3600 - 3200 (broad) O-H stretching (phenolic and alcoholic)

3000 - 2850 C-H stretching (aliphatic)

~1735 C=O stretching (ester)

~1680 C=O stretching (α,β-unsaturated ester)

~1630 C=C stretching (alkene)

1600 - 1450 C=C stretching (aromatic)

1280 - 1000 C-O stretching (ethers, esters, alcohols)

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
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The UV-Vis spectrum of 10-Hydroxyoleuropein in a solvent like methanol or ethanol is

expected to exhibit absorption maxima characteristic of the phenolic and secoiridoid

chromophores. For the closely related oleuropein, λmax values have been reported at 250 and

280 nm.[1]

Expected UV-Vis Absorption Maxima (λ_max)

Wavelength (nm) Chromophore

~230-240 Elenolic acid derivative part

~280 Hydroxytyrosol moiety

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of complex

natural product extracts, such as those containing 10-Hydroxyoleuropein.

NMR Spectroscopy
Sample Preparation:

Extraction: A dried, powdered plant sample (e.g., leaves) is extracted with a suitable solvent

system, often a methanol-water or ethanol-water mixture, to efficiently extract polar

compounds like secoiridoids.

Purification: The crude extract is subjected to chromatographic separation techniques (e.g.,

column chromatography, preparative HPLC) to isolate the compound of interest.

Sample Preparation for NMR: Approximately 5-10 mg of the purified compound is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆). The solution is then

filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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Experiments: Standard 1D ¹H and ¹³C NMR spectra are acquired. For full structural

elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are essential.

Parameters: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-

to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans

and a longer relaxation delay are typically required.

IR Spectroscopy
Sample Preparation:

KBr Pellet Method: A small amount of the dried, purified sample (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Thin Film Method: If the sample is a non-volatile oil or can be dissolved in a volatile solvent,

a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Measurement: The KBr pellet or salt plate is placed in the sample holder of the spectrometer.

Data Collection: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the pure KBr pellet or salt plate is recorded and subtracted from the

sample spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Solution Preparation: A stock solution of the purified compound is prepared by accurately

weighing a small amount and dissolving it in a UV-transparent solvent (e.g., methanol,

ethanol, or water).
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Dilution: The stock solution is diluted to a concentration that gives an absorbance reading

within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation and Data Acquisition:

Spectrophotometer: A double-beam UV-Vis spectrophotometer is used.

Measurement: The sample solution is placed in a quartz cuvette. A matching cuvette

containing the pure solvent is used as a reference.

Data Collection: The absorbance is scanned over a wavelength range, typically from 200 to

600 nm, to identify the wavelengths of maximum absorbance (λ_max).

Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the general workflows for the

spectroscopic analysis of natural products like 10-Hydroxyoleuropein.

Sample Preparation

NMR Analysis

Plant Material Extraction Purification (Chromatography) Dissolve in Deuterated Solvent & Filter NMR Spectrometer

Acquire 1D Spectra (1H, 13C)

Acquire 2D Spectra (COSY, HSQC, HMBC)

Data Processing & Interpretation

Click to download full resolution via product page

Caption: General workflow for NMR analysis of a natural product.
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IR Spectroscopy

UV-Vis Spectroscopy
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Obtain IR Spectrum
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Caption: Workflows for IR and UV-Vis spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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